1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene
CAS No.: 53205-14-4
Cat. No.: VC11482552
Molecular Formula: C7H3Br4F
Molecular Weight: 425.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53205-14-4 |
|---|---|
| Molecular Formula | C7H3Br4F |
| Molecular Weight | 425.7 |
Introduction
Molecular Structure and Characterization
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃Br₄F |
| Molecular Weight | 425.71 g/mol |
| Halogen Substitution | 4 Br, 1 F |
| CAS Number | Not publicly disclosed |
Synthesis Methods
Electrophilic Aromatic Substitution
The synthesis of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene likely involves sequential halogenation steps. Starting from toluene derivatives, bromination using Br₂ in the presence of Lewis acids like FeBr₃ could introduce bromine atoms. Fluorination at position 4 might employ hydrofluoric acid or fluorinating agents such as Selectfluor®, though specific conditions remain undocumented. Challenges include controlling regioselectivity due to competing directing effects of the methyl and halogen groups.
Physicochemical Properties
Solubility and Stability
Halogenated aromatics like 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene are typically lipophilic, with low water solubility. Experimental data for this specific compound is scarce, but analogous structures (e.g., 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one) exhibit solubilities of 0.151 mg/mL in aqueous solutions . Stability under ambient conditions is presumed high due to the inert nature of C-Br and C-F bonds, though photodegradation risks warrant further study.
Thermal Properties
The compound’s melting and boiling points are unreported, but its high molecular weight (425.71 g/mol) suggests a solid state at room temperature. Thermogravimetric analysis (TGA) would be required to assess decomposition thresholds.
Biological Activity and Mechanisms
Enzyme Interactions
Preliminary studies indicate that the compound interacts with enzymatic targets, possibly through halogen bonding or hydrophobic interactions. For example, bromine’s polarizability may enhance binding affinity to protein active sites, while the fluorine atom could improve metabolic stability. Comparative studies with less-halogenated analogs are needed to isolate the contribution of each substituent.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s halogen-rich structure makes it a candidate for synthesizing kinase inhibitors or antiviral agents. For instance, bromine substituents are common in drugs targeting DNA replication, such as certain antineoplastic compounds.
Materials Science
In polymer chemistry, halogenated aromatics serve as flame retardants. The tetrabromo-fluoromethyl motif could enhance thermal stability in epoxy resins or polycarbonates, though compatibility with industrial processes remains unexplored.
Future Research Directions
Synthesis Optimization
Developing regioselective bromination protocols is critical. Catalytic systems leveraging transition metals (e.g., Pd or Cu) could improve yield and purity.
Pharmacological Screening
High-throughput screening against cancer cell lines or microbial panels would elucidate therapeutic potential. Computational modeling (e.g., molecular docking) could prioritize targets for experimental validation.
Environmental Impact
Assessing biodegradation pathways and ecotoxicology is essential given the persistence of polyhalogenated compounds. Studies on soil or aquatic microorganisms could inform risk mitigation strategies.
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